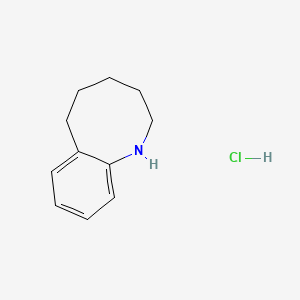

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride

Description

Historical Context of Benzazocine Derivatives in Organic Chemistry

The development of benzazocine chemistry traces its origins to the early 1970s when pioneering research established fundamental synthetic methodologies for eight-membered nitrogen-containing heterocycles. Early investigations by researchers explored ring-expansion reactions as viable pathways for benzazocine construction, with notable work demonstrating the conversion of 2,3,4,5-tetrahydro-1-para-tolylsulphonyl-1-benzazepin-5(1H)-one into benzazocine derivatives through dibromocarbene-mediated ring expansion. This methodology represented a significant advancement in the field, as it provided a systematic approach to accessing eight-membered ring systems from more readily available seven-membered precursors.

The synthetic exploration of benzazocine systems gained considerable momentum throughout subsequent decades, with researchers developing increasingly sophisticated approaches to these challenging targets. Ring-expansion reactions emerged as particularly valuable strategies, with bismuth-catalyzed transformations of 1,4-diketones with primary amines providing moderate yields of annulated azocines. These early methodological developments established the foundation for more advanced synthetic protocols that would eventually enable the preparation of complex benzazocine architectures with improved efficiency and scope.

The evolution of benzazocine synthesis methodologies reflects broader trends in heterocyclic chemistry, particularly the development of metal-catalyzed cyclization reactions and the application of ring-closing metathesis strategies. Alkyne-induced ring-expansion reactions of annulated tetrahydropyridines emerged as particularly powerful approaches, involving Michael addition of tertiary nitrogen atoms to activated alkynes followed by nucleophilic substitution reactions. These transformations demonstrated the versatility of benzazocine construction and provided access to diverse structural variants that expanded the chemical space accessible within this compound class.

Contemporary synthetic approaches have incorporated modern catalytic methods, including Heck reactions, cycloaddition strategies, and various cyclization protocols that have substantially broadened the synthetic accessibility of benzazocine derivatives. The development of microwave-assisted and photo-assisted reaction conditions has further enhanced the efficiency of benzazocine synthesis, enabling researchers to access these compounds under milder conditions and with improved yields compared to traditional thermal methods.

Significance of Eight-Membered Azocine Ring Systems

Eight-membered azocine ring systems occupy a unique position in heterocyclic chemistry due to their distinctive structural features and conformational properties that distinguish them from smaller and larger ring systems. The azocine framework, characterized by an unsaturated eight-membered ring containing nitrogen as the heteroatom, exhibits conformational flexibility that influences both chemical reactivity and biological activity. The International Union of Pure and Applied Chemistry designation of azocine as azacyclooctatetraene reflects the fundamental electronic structure of these systems, which can exist in various conformational states depending on substitution patterns and saturation levels.

The biological significance of azocine-containing compounds has been well-documented, with saturated and partially saturated azocine rings forming the core structure of several important opioid compounds. These compounds, sometimes collectively referred to as azocines in pharmacological literature, include cyclazocine, pentazocine, and phenazocine, which demonstrate the therapeutic potential inherent in eight-membered nitrogen heterocycles. The structural features of azocine systems contribute to their ability to interact with various biological targets, including opioid receptors, where the conformational flexibility of the eight-membered ring enables optimal binding interactions.

Natural product chemistry has revealed numerous examples of azocine-containing molecules, highlighting the biological significance of these ring systems across diverse therapeutic areas. The occurrence of azocine frameworks in natural products demonstrates the evolutionary selection for these structural motifs, suggesting inherent advantages in terms of biological activity and metabolic stability. Research has identified azocine-containing compounds with anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, anti-viral, anti-arrhythmic, tranquilizing, muscle relaxing, and anti-diabetic properties, illustrating the broad therapeutic potential of this heterocyclic system.

The conformational analysis of eight-membered rings reveals complex energy landscapes that differ significantly from those of five-, six-, and seven-membered systems. Eight-membered rings can adopt multiple low-energy conformations, including boat-chair, crown, and twisted conformations, each of which may be selectively stabilized by appropriate substitution patterns or incorporation into polycyclic frameworks. This conformational diversity contributes to the unique pharmacological profiles of azocine-containing compounds and provides opportunities for structure-based drug design approaches that exploit specific conformational preferences.

Recent advances in azocine synthesis have demonstrated the application of diverse methodological approaches, including ring-closing metathesis, cycloaddition reactions, and various cyclization strategies that have expanded synthetic access to these valuable heterocyclic systems. The development of cascade and tandem reaction sequences has enabled efficient construction of complex azocine architectures, with gold-catalyzed rearrangement and cycloaddition cascades providing excellent yields of benzazocine derivatives under mild reaction conditions. These methodological advances have positioned azocine chemistry at the forefront of contemporary heterocyclic synthesis, enabling researchers to explore structure-activity relationships within this important compound class.

Table 1: Structural and Physical Properties of this compound

The synthetic accessibility of this compound has been enhanced through the development of various cyclization strategies, including metal-catalyzed approaches that enable efficient construction of the benzazocine framework. Copper-catalyzed aryl amination reactions followed by ring transformation sequences have provided practical routes to functionalized benzazocine derivatives, demonstrating the synthetic utility of these methodological approaches. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more amenable to further synthetic manipulation and biological evaluation.

Table 2: Historical Milestones in Benzazocine Synthesis Methodology

Properties

IUPAC Name |

1,2,3,4,5,6-hexahydro-1-benzazocine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPMNVSJYGEGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2NCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-27-1 | |

| Record name | 1-Benzazocine, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

It is known that the compound has analgesic activity, suggesting it may interact with pain receptors or pathways in the body.

Mode of Action

The compound’s structure includes two piperidine rings in a chair conformation, part of a four-ring system that includes a benzomorphan nucleus. This structure may play a role in its interaction with its targets.

Biochemical Pathways

Given its analgesic activity, it may influence pathways related to pain perception and response.

Result of Action

The compound has been noted to have analgesic activity, indicating that it may result in the reduction or elimination of pain signals at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride plays a significant role in biochemical reactions, particularly in the context of opioid receptor interactions. It is known to interact with various enzymes, proteins, and other biomolecules. The compound binds to opioid receptors, which are G-protein-coupled receptors, and modulates their activity . This interaction leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP (cAMP) and altering the activity of downstream signaling pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with opioid receptors leads to changes in intracellular calcium levels, affecting neurotransmitter release and neuronal excitability . Additionally, it can alter the expression of genes involved in pain perception and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with opioid receptors. The compound acts as an agonist, binding to the receptor’s active site and stabilizing its active conformation . This binding inhibits adenylate cyclase activity, reducing cAMP levels and leading to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . These molecular interactions result in the modulation of pain perception and analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions such as high temperatures or exposure to light . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained analgesic effects, although tolerance may develop with prolonged use .

Biological Activity

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride is an organic compound with a bicyclic structure that includes a benzene ring fused to a saturated nitrogen-containing ring. Its molecular formula is with a molecular weight of approximately 263.80 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly because of its structural similarity to various psychoactive substances.

Current Research Status

As of now, there is a lack of comprehensive scientific research specifically addressing the biological activity or mechanism of action of this compound. Preliminary observations suggest that its structural resemblance to known bioactive molecules like meptazinol indicates a potential role in the nervous system; however, this remains speculative without experimental data to substantiate these claims.

Analgesic Properties

Research has been conducted on related compounds within the benzazocine family. For instance:

- 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine has been synthesized and evaluated for analgesic activity. In studies involving the mouse hot-plate assay, it was found to exhibit slight antinociceptive effects .

- The N-methyl derivative of this compound demonstrated greater activity than codeine in similar assays and did not support morphine dependence in Rhesus monkeys .

Structural Similarities and Potential Applications

Given its unique bicyclic structure and its analogs' pharmacological profiles, this compound may possess distinct properties that could lead to novel therapeutic applications. A comparison with structurally similar compounds highlights potential avenues for further investigation:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1-benzazocine | Bicyclic | Methyl substitution on nitrogen |

| 2-(Cyclopropylmethyl)-1-benzazocine | Bicyclic | Cyclopropyl group introduces unique steric effects |

| 1-Acetyl-1-benzazocine | Bicyclic | Acetyl group enhances lipophilicity |

| 1-Benzylpiperidine | Piperidine derivative | Exhibits different receptor interactions |

These compounds differ primarily in their substituents and functional groups which influence their biological activity and pharmacokinetics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Benzazocine Derivatives

| Compound Name | CAS Number | Substituents/Modifications | Key Functional Groups |

|---|---|---|---|

| 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl | N/A | Base structure | Benzene, azocine, HCl salt |

| Pentazocine HCl | 359-83-1 | - 6,11-dimethyl - 3-(3-methyl-2-butenyl) |

Phenolic -OH, tertiary amine |

| 1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine HCl | 76777-25-8 | Methano bridge at positions 1,6 | Secondary amine, HCl salt |

| Azepino(4,5-b)indole HCl (7-methyl derivative) | 15918-73-7 | - 7-methyl - Indole fusion |

Tertiary amine, indole moiety |

Key Structural Insights :

- Pentazocine HCl (CAS 359-83-1) includes methyl and prenyl groups, enhancing its opioid receptor affinity .

- The methano-bridged analog (CAS 76777-25-8) lacks opioid activity but is used industrially due to its stability .

- The 7-methyl azepinoindole derivative (CAS 15918-73-7) shows higher toxicity (LD50 562 mg/kg in mice), likely due to its indole fusion altering pharmacokinetics .

Contrast with Morphine Derivatives (e.g., Oxycodone HCl)

While benzazocines share opioid activity with morphinans like oxycodone (CAS 76-42-6), their distinct bicyclic structures result in differing receptor interactions:

- Pentazocine : Partial agonist with mixed κ-agonist activity, offering a safer profile for moderate pain .

Preparation Methods

Synthetic Routes Overview

Preparation of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride typically involves multi-step synthesis starting from substituted tetralones or related bicyclic ketones, followed by ring expansion and functional group modifications. The methods can be broadly categorized into:

- Ring enlargement via rearrangements and cleavage

- Ring closure reactions

- Functional group transformations leading to hydrochloride salt formation

Ring Enlargement via Rearrangement

The key step in constructing the eight-membered benzazocine ring is often the ring enlargement of a seven-membered or smaller ring precursor. The Beckmann rearrangement is a widely used method for this purpose.

Beckmann Rearrangement : Oximes derived from 7H-benzocycloheptene-5-one or similar ketones are treated with dehydrating agents such as polyphosphoric acid or phosphorus pentachloride to yield 1-benzazocine-2-ones. These lactams serve as intermediates for further transformations into hexahydrobenzazocines.

Schmidt Reaction : An alternative ring expansion using hydrazoic acid and strong acids can yield lactams, but it is less reliable and more sensitive to conditions than the Beckmann rearrangement.

Preparation from Tetralone Derivatives

A detailed patented method describes the preparation of hexahydrobenzazocines starting from 4-phenyl-1-tetralone derivatives:

Step 1: Bromination and Amination

4-phenyl-1-tetralone is alkylated with 2-dimethylaminopropyl chloride hydrochloride to give 4-(8-dimethylaminopropyl)-4-phenyl-1-tetralone. This intermediate is then brominated in acetic acid to form a brominated intermediate.Step 2: Conversion to Methobromide and Ketone

The brominated intermediate is treated with methanol and ammonium hydroxide to form a methobromide salt, which upon reflux in a high-boiling inert solvent (e.g., nonanol) yields the ketone intermediate.Step 3: Hydrazine-Mediated Ring Closure

The ketone intermediate is suspended in diethylene glycol with potassium hydroxide and hydrazine hydrate and heated at 180-185 °C for 3 hours. This step leads to the formation of the hexahydrobenzazocine core.Step 4: Functional Group Modifications and Salt Formation

The free base is converted into its hydrochloride salt by treatment with ethanolic hydrogen chloride, typically in n-butanol. This step produces the final this compound in crystalline form.

Functional Group Transformations

Grignard Reactions : The ketone intermediates can be treated with Grignard reagents (e.g., ethylmagnesium bromide) to introduce alkyl groups at the 1-position, followed by isolation of the hydrochloride salt.

Methylation : Hydroxy derivatives can be methylated using diazomethane to form methoxy derivatives, which are then converted to hydrochloride salts.

Urea Treatment for Carbamyl Derivatives : Another route involves heating 3-unsubstituted hexahydrobenzazocines with urea in an aqueous acidic medium at about 100 °C to form 3-carbamyl derivatives, which are pharmacologically relevant.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine in acetic acid | Room temp to reflux | Several hours | Not specified | Intermediate preparation |

| Methobromide formation | Methanol, ammonium hydroxide | Reflux | Not specified | Not specified | Salt formation |

| Ketone formation | Reflux in nonanol (high boiling solvent) | ~180 °C | Several hours | Not specified | Conversion to ketone intermediate |

| Ring closure | Diethylene glycol, KOH, hydrazine hydrate | 180-185 °C | 3 hours | Not specified | Formation of hexahydrobenzazocine core |

| Grignard addition | Ethylmagnesium bromide in ether | Room temp | 1 hour | Moderate (e.g., 49%) | Alkylation at 1-position |

| Hydrochloride salt formation | Ethanolic hydrogen chloride in n-butanol | Boiling | Not specified | High | Crystallization of final product |

| Urea treatment (carbamyl) | Urea in aqueous acidic medium | ~100 °C | Not specified | ~90% | Formation of 3-carbamyl derivatives |

Summary of Key Research Findings

The Beckmann rearrangement remains a cornerstone in the synthesis of benzazocine rings, offering reliable ring enlargement with good yields.

The patented multi-step synthesis starting from tetralone derivatives provides a practical route to this compound, involving bromination, methobromide formation, ketone intermediate generation, and hydrazine-mediated ring closure.

Functionalization via Grignard reagents and methylation expands the diversity of derivatives accessible by this route.

The preparation of carbamyl derivatives via urea treatment provides pharmacologically important analogs and is efficient for scale-up due to mild conditions and high yields.

Q & A

Basic Research Questions

Q. How is the structural identity of 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride confirmed in synthetic batches?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For NMR, compare peaks to reference spectra of the benzazocine core structure, focusing on characteristic signals for the hexahydro ring system and the hydrochloride counterion . For HPLC, employ a C18 column (4.6 × 250 mm, 5 µm particle size) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v) at 1.0 mL/min flow rate, monitoring at 254 nm . Retention time matching with a certified reference standard confirms identity.

Q. What analytical techniques are recommended for assessing purity in research-grade batches?

- Methodology : Quantify impurities using HPLC with ultraviolet (UV) detection. The USP monograph specifies acceptance criteria of 98.0–102.0% purity . For trace impurities, liquid chromatography-mass spectrometry (LC-MS) in positive ion mode can detect degradation products (e.g., oxidation at the 8-hydroxy position) . Karl Fischer titration is used to determine residual water content (<0.5% w/w) to ensure stability .

Q. What pharmacological class does this compound belong to, and how is its activity validated?

- Pharmacological Classification : As a member of the benzazocine series, it acts as a partial opioid agonist, targeting κ-opioid receptors with potential analgesic effects . Validate activity via in vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-diprenorphine) in transfected cell lines, comparing IC₅₀ values to reference agonists like pentazocine .

Q. What are the recommended storage conditions to maintain compound stability?

- Storage Protocol : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to humidity and acidic/alkaline conditions, which can hydrolyze the azocine ring . Periodically test stability via accelerated degradation studies (40°C/75% relative humidity for 6 months) to monitor impurity profiles .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s receptor binding affinity?

- Experimental Design : Synthesize enantiomers using chiral resolution (e.g., chiral HPLC with amylose-based columns) and compare their binding kinetics. For the (2R*,6R*,11R*) configuration, receptor affinity is 10-fold higher than the (2S*,6S*,11S*) isomer, as shown in µ-opioid receptor displacement assays . Molecular docking simulations (e.g., AutoDock Vina) can model interactions with receptor subpockets, highlighting the role of the 6,11-dimethyl groups in steric stabilization .

Q. How can researchers optimize HPLC methods to resolve co-eluting impurities?

- Method Development : Adjust mobile phase pH (2.5–4.0) to ionize acidic/basic impurities. Gradient elution (5–50% acetonitrile over 30 minutes) improves separation of structurally similar byproducts (e.g., N-demethylated analogs) . For peak tailing, add 0.1% trifluoroacetic acid (TFA) to enhance symmetry. Validate method robustness using ICH Q2(R1) guidelines .

Q. What strategies mitigate data contradictions in metabolic stability studies?

- Troubleshooting : Discrepancies in hepatic microsomal half-life (e.g., rat vs. human) may arise from species-specific cytochrome P450 isoforms. Use selective inhibitors (e.g., quinidine for CYP2D6) to identify dominant metabolic pathways. Cross-validate with LC-MS/MS metabolite profiling to detect unstable intermediates .

Q. How are stability-indicating assays designed to monitor hydrolytic degradation?

- Assay Design : Expose the compound to stressed conditions (0.1 M HCl/NaOH, 70°C for 24 hours) and analyze degradation products via LC-MS. Major degradation pathways include ring-opening at the azocine moiety, forming a secondary amine derivative (m/z 245.2) . Quantify degradation using a validated HPLC method with ≤2.0% total impurities .

Q. What in vitro models are suitable for studying metabolite-induced toxicity?

- Model Selection : Primary hepatocyte cultures (human or rat) incubated with the compound (10 µM, 48 hours) can assess cytotoxicity (via lactate dehydrogenase release) and metabolite formation. LC-MS identifies reactive metabolites (e.g., glutathione adducts) linked to oxidative stress . Confirm findings with mitochondrial membrane potential assays (JC-1 dye) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.